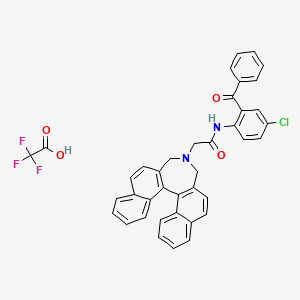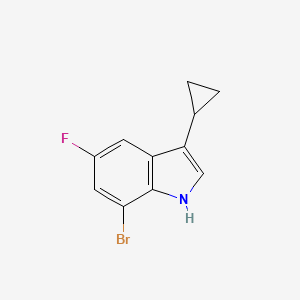
1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one is a compound that belongs to the indole family, characterized by the presence of a bromine atom at the 5-position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one typically involves the reaction of 5-bromoindole with appropriate reagents to introduce the hydroxy and dimethylpropanone groups. One common method involves the use of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized as a corrosion inhibitor in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. The antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its anti-corrosion and antimicrobial properties.
5-(5-Bromo-1H-indol-3-yl)methylene-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione: Exhibits antiparasitic activity.
Uniqueness: 1-(5-Bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its specific structural features make it a versatile compound for various scientific and industrial purposes.
Propiedades
Fórmula molecular |
C13H14BrNO2 |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,7-16)12(17)10-6-15-11-4-3-8(14)5-9(10)11/h3-6,15-16H,7H2,1-2H3 |
Clave InChI |
GDLNEXXVFLZQBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)





![4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13907008.png)

